N-[(5-methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
Description
N-[(5-Methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a benzimidazole derivative featuring a propenyl (allyl) group at the 1-position and a (5-methylfuran-2-yl)methylamine substituent at the 2-position.
Synthesis: The synthesis of related benzimidazole derivatives often involves multi-step protocols. For instance, analogous compounds are synthesized via condensation reactions between substituted aldehydes and benzimidazole precursors. highlights a high-yield (96%) synthesis of a structurally related Schiff base, N-((5-methylfuran-2-yl)methylene)-2-phenoxybenzenamine, using 5-methylfurfural and aniline derivatives under reflux conditions . Similarly, the propenyl group in the target compound may be introduced via alkylation of benzimidazole-2-amine precursors, as seen in , where allyl groups are incorporated into benzimidazole frameworks .
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-1-prop-2-enylbenzimidazol-2-amine |
InChI |
InChI=1S/C16H17N3O/c1-3-10-19-15-7-5-4-6-14(15)18-16(19)17-11-13-9-8-12(2)20-13/h3-9H,1,10-11H2,2H3,(H,17,18) |
InChI Key |
QROYREAHPUIBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC2=NC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Substitution with 5-Methylfuran-2-ylmethyl Group:
Addition of Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzodiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogenated compounds (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are frequently employed.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and furan derivatives.
Scientific Research Applications
N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-METHYLFURAN-2-YL)METHYL]-1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Benzimidazole Derivatives
Key Observations :
- The target compound’s 5-methylfuran group distinguishes it from Astemizole’s fluorophenyl-piperidine system, which is associated with antihistamine activity .
- Compared to nitro-substituted benzimidazoles (), the absence of electron-withdrawing groups in the target compound may improve metabolic stability .
Discussion :
- The target compound’s synthesis likely benefits from optimized protocols for furan-aldehyde condensations, as demonstrated in , where similar reactions achieve 96% yields .
- In contrast, reports a 3% yield for N-[(5-methylfuran-2-yl)methyl]cyclohexamine due to inefficient dehydration steps, highlighting the importance of catalyst selection (e.g., transition metals like Co₃O₄) for furan-containing systems .
- Allylation of benzimidazole () typically proceeds efficiently under mild conditions, supporting the feasibility of introducing the propenyl group .
Physicochemical and Pharmacological Insights
- Stability : The allyl group could confer susceptibility to metabolic oxidation, whereas the methylfuran group might resist enzymatic degradation better than unsubstituted furans .
- Biological Activity : While direct pharmacological data for the target compound is unavailable, structurally related compounds exhibit diverse activities. For example, Astemizole () is a histamine H₁ receptor antagonist, while nitro-benzimidazoles () show antimicrobial properties .
Biological Activity
N-[(5-methylfuran-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine is a novel compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on current literature, highlighting key findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : 151.21 g/mol
- CAS Number : 64154-14-9
The structure includes a benzimidazole core, which is known for its diverse biological activities, and a furan moiety that may enhance its pharmacological properties.
Antitumor Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
In a comparative study, several benzimidazole derivatives were tested for their cytotoxic effects on human lung cancer cell lines (HCC827 and NCI-H358). The results indicated:
- IC₅₀ Values :
- HCC827: 6.26 ± 0.33 μM
- NCI-H358: 6.48 ± 0.11 μM
These values suggest a high level of potency in inhibiting cell proliferation in two-dimensional assays, although the activity was reduced in three-dimensional assays, indicating the need for further structural optimization to enhance efficacy in more complex environments .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Profile
A recent investigation into related compounds revealed:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.125 |
| Compound B | Escherichia coli | 50 |
| Compound C | Pseudomonas aeruginosa | 50 |
These findings underscore the potential of benzimidazole-based compounds in treating bacterial infections .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
